molecular formula C13H12N2O3 B1441013 methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1261079-72-4

methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1441013
CAS No.: 1261079-72-4
M. Wt: 244.25 g/mol
InChI Key: FVHTUDHRXLHKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound with a complex structure that includes a pyrazole ring substituted with a formyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Esterification: The carboxylate ester group can be introduced by reacting the pyrazole derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 1-(2-hydroxymethylphenyl)-5-methyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl and ester groups can participate in hydrogen bonding and other interactions with the active sites of proteins, influencing their function.

Comparison with Similar Compounds

    Methyl 1-(2-formylphenyl)-1H-pyrazole-3-carboxylate: Similar structure but without the methyl group on the pyrazole ring.

    Methyl 1-(2-formylphenyl)-5-ethyl-1H-pyrazole-3-carboxylate: Similar structure with an ethyl group instead of a methyl group on the pyrazole ring.

    Methyl 1-(2-carboxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate: Similar structure with a carboxyl group instead of a formyl group.

Uniqueness: Methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to the specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both formyl and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 1-(2-formylphenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHTUDHRXLHKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(2-formylphenyl)-5-methyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.